2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid
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Overview
Description
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is an organic compound with the molecular formula C16H23NO4. It is a derivative of benzoic acid, featuring both tert-butoxycarbonylamino and tert-butyl substituents. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions usually involve room temperature and a suitable solvent such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: The major product is the corresponding amine after removal of the Boc group.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under mild conditions. This selective protection and deprotection facilitate the synthesis of complex molecules without interfering with other functional groups.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a tert-butyl group.
tert-Butyloxycarbonyl-protected amino acids: A broader class of compounds where the Boc group protects the amino functionality.
Uniqueness
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is unique due to the presence of both tert-butyl and Boc groups, which provide steric hindrance and stability. This makes it particularly useful in synthetic chemistry where selective protection and deprotection are crucial.
Properties
IUPAC Name |
5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)10-7-8-12(11(9-10)13(18)19)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKBDSRHFDWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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